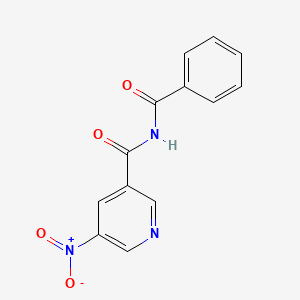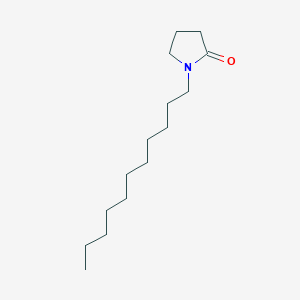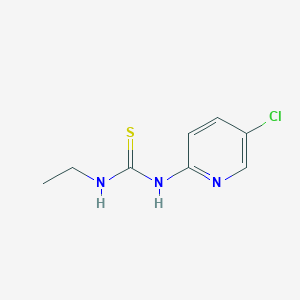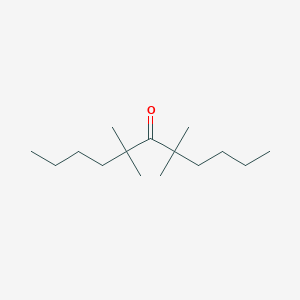
5,5,7,7-Tetramethylundecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,7,7-Tetramethylundecan-6-one is an organic compound with the molecular formula C15H30O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its unique structure, which includes four methyl groups attached to the carbon chain, making it highly branched.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7,7-Tetramethylundecan-6-one can be achieved through various methods. One common approach involves the oxidation of secondary alcohols. For instance, the oxidation of 5,5,7,7-Tetramethylundecan-6-ol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired ketone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes typically use more efficient and cost-effective oxidizing agents and conditions to ensure high yields and purity. The choice of solvent, temperature, and reaction time are optimized to maximize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,5,7,7-Tetramethylundecan-6-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone into a carboxylic acid.
Reduction: Reduction of the ketone can yield the corresponding secondary alcohol.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) can be used to introduce new alkyl groups.
Major Products Formed
Oxidation: 5,5,7,7-Tetramethylundecanoic acid.
Reduction: 5,5,7,7-Tetramethylundecan-6-ol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5,7,7-Tetramethylundecan-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,5,7,7-Tetramethylundecan-6-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition. The carbonyl group is highly reactive, making it a key site for chemical transformations. The pathways involved in its reactions often include the formation of intermediates such as hemiacetals and hemiketals .
Comparación Con Compuestos Similares
Similar Compounds
5,5,7,7-Tetramethylundecane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
5,5,7,7-Tetramethylundecan-6-ol: The corresponding alcohol, which can be oxidized to form the ketone.
5,5,7,7-Tetramethylundecanoic acid: The carboxylic acid derivative formed by further oxidation of the ketone.
Uniqueness
5,5,7,7-Tetramethylundecan-6-one is unique due to its highly branched structure and the presence of a reactive carbonyl group. This combination makes it a versatile compound in organic synthesis, allowing for the formation of a wide range of derivatives and products .
Propiedades
Número CAS |
59126-20-4 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
5,5,7,7-tetramethylundecan-6-one |
InChI |
InChI=1S/C15H30O/c1-7-9-11-14(3,4)13(16)15(5,6)12-10-8-2/h7-12H2,1-6H3 |
Clave InChI |
KWFLCUZVEBQOGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)C(=O)C(C)(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)

![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
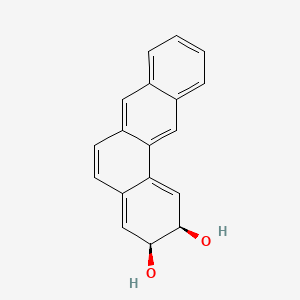
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
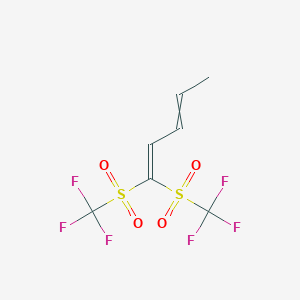
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
